molecular formula C13H13NO B8412602 4-Allyl-2-cyclopropoxybenzonitrile

4-Allyl-2-cyclopropoxybenzonitrile

Cat. No.: B8412602
M. Wt: 199.25 g/mol
InChI Key: LYUNGZXNGCZZKU-UHFFFAOYSA-N
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Description

4-Allyl-2-cyclopropoxybenzonitrile is an organic compound characterized by the presence of an allyl group, a cyclopropoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2-cyclopropoxybenzonitrile typically involves the reaction of 4-allylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with cyanogen bromide to introduce the nitrile group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Allyl-2-cyclopropoxybenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyl-2-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    4-Allyl-2-methoxyphenol (Eugenol): Shares the allyl group but has a methoxy group instead of a cyclopropoxy group.

    4-Allylbenzonitrile: Similar structure but lacks the cyclopropoxy group.

Uniqueness: 4-Allyl-2-cyclopropoxybenzonitrile is unique due to the presence of both the cyclopropoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-cyclopropyloxy-4-prop-2-enylbenzonitrile

InChI

InChI=1S/C13H13NO/c1-2-3-10-4-5-11(9-14)13(8-10)15-12-6-7-12/h2,4-5,8,12H,1,3,6-7H2

InChI Key

LYUNGZXNGCZZKU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1)C#N)OC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-(cyclopropyloxy)benzonitrile (108 mg, 0.45 mmol) in 20 ml of toluene was added LiCl (38 mg, 0.9 mmol), Pd(PPh3)4 (15 mg), allyl tributyltin (180 g, 0.55 mmol), then the mixture was heated to reflux overnight. After the reaction was completed, the reaction solution was diluted with EtOAc and filtered, the filtrate was concentrated and purified with silica gel column chromatograph to give crude 4-allyl-2-(cyclopropyloxy)benzonitrile.
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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